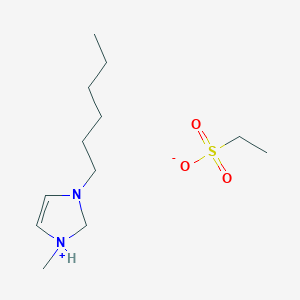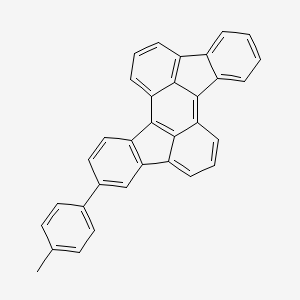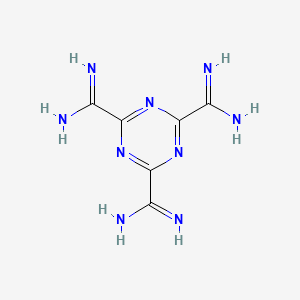
Propanoic acid, 3-mercapto-, pentafluorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-mercapto-, pentafluorophenyl ester is a chemical compound with the molecular formula C9H5F5O2S. It is an ester derivative of 3-mercaptopropionic acid and pentafluorophenol. This compound is known for its reactivity and is used in various chemical and biological applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-mercapto-, pentafluorophenyl ester typically involves the esterification of 3-mercaptopropionic acid with pentafluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures
Catalyst: DCC or other carbodiimides
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-mercapto-, pentafluorophenyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of amides.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, sodium periodate
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Major Products Formed
Amides: Formed from substitution reactions with amines
Disulfides/Sulfonic Acids: Formed from oxidation reactions
Alcohols: Formed from reduction reactions
Applications De Recherche Scientifique
Propanoic acid, 3-mercapto-, pentafluorophenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: Utilized in the modification of biomolecules, such as attaching fluorophores to proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-mercapto-, pentafluorophenyl ester involves its reactivity towards nucleophiles. The ester group is highly reactive due to the electron-withdrawing effect of the pentafluorophenyl group, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical modifications and conjugation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 3-mercapto-, methyl ester
- Propanoic acid, 3-mercapto-, dodecyl ester
- Pentafluorophenyl esters of other carboxylic acids
Uniqueness
Propanoic acid, 3-mercapto-, pentafluorophenyl ester is unique due to the presence of both a thiol group and a highly reactive pentafluorophenyl ester group. This combination allows for versatile reactivity and makes it particularly useful in applications requiring specific and efficient chemical modifications.
Propriétés
Numéro CAS |
852920-19-5 |
|---|---|
Formule moléculaire |
C9H5F5O2S |
Poids moléculaire |
272.19 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) 3-sulfanylpropanoate |
InChI |
InChI=1S/C9H5F5O2S/c10-4-5(11)7(13)9(8(14)6(4)12)16-3(15)1-2-17/h17H,1-2H2 |
Clé InChI |
VDKLYYPKJRPNFA-UHFFFAOYSA-N |
SMILES canonique |
C(CS)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Methyl-5-[(triphenylmethyl)disulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14186029.png)

![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)





![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)
